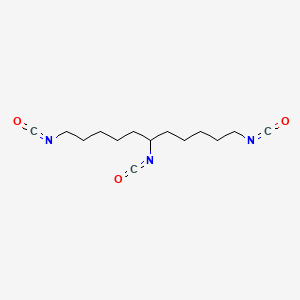
Undecane, 1,6,11-triisocyanato-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecane, 1,6,11-triisocyanato- is a chemical compound with the molecular formula C14H21N3O3 It is an aliphatic triisocyanate, which means it contains three isocyanate groups (-NCO) attached to an undecane backbone
Vorbereitungsmethoden
The synthesis of undecane, 1,6,11-triisocyanato- typically involves the reaction of undecane with phosgene in the presence of a catalyst . The reaction conditions must be carefully controlled to ensure the formation of the triisocyanate groups. Industrial production methods may involve similar processes but on a larger scale, with additional steps to purify the final product.
Analyse Chemischer Reaktionen
Undecane, 1,6,11-triisocyanato- undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: The isocyanate groups can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common reagents used in these reactions include amines, alcohols, and polyols. The major products formed from these reactions are ureas, urethanes, and polyurethanes.
Wissenschaftliche Forschungsanwendungen
Undecane, 1,6,11-triisocyanato- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of undecane, 1,6,11-triisocyanato- involves its interaction with various molecular targets and pathways. For example, in biological systems, it has been shown to increase intracellular cyclic adenosine monophosphate (cAMP) levels in mast cells and keratinocytes . This leads to the inhibition of degranulation and the secretion of histamine and tumor necrosis factor α (TNF-α) in mast cells, as well as the reversal of increased levels of p38 phosphorylation and nuclear factor kappaB (NF-κB) transcriptional activity in keratinocytes .
Vergleich Mit ähnlichen Verbindungen
Undecane, 1,6,11-triisocyanato- can be compared with other similar compounds, such as:
Hexamethylene diisocyanate (HDI): Another aliphatic isocyanate used in the production of polyurethanes. Unlike undecane, 1,6,11-triisocyanato-, HDI contains only two isocyanate groups.
Toluene diisocyanate (TDI): An aromatic isocyanate used in the production of flexible polyurethane foams. TDI has different reactivity and properties compared to aliphatic isocyanates like undecane, 1,6,11-triisocyanato-.
Isophorone diisocyanate (IPDI): An aliphatic isocyanate with a cycloaliphatic structure, used in the production of coatings and elastomers. IPDI has different steric and electronic properties compared to undecane, 1,6,11-triisocyanato-.
The uniqueness of undecane, 1,6,11-triisocyanato- lies in its three isocyanate groups and its aliphatic structure, which impart specific reactivity and properties that are valuable in various applications.
Eigenschaften
CAS-Nummer |
70198-24-2 |
|---|---|
Molekularformel |
C14H21N3O3 |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
1,6,11-triisocyanatoundecane |
InChI |
InChI=1S/C14H21N3O3/c18-11-15-9-5-1-3-7-14(17-13-20)8-4-2-6-10-16-12-19/h14H,1-10H2 |
InChI-Schlüssel |
VAGFVLBAZGSOAC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(CCCCCN=C=O)N=C=O)CCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


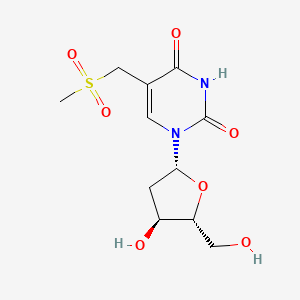
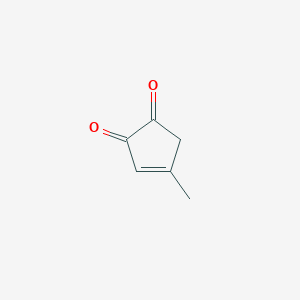
![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)
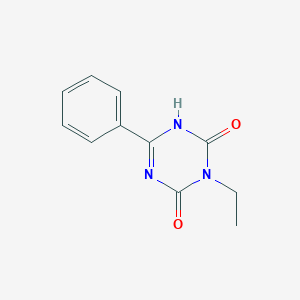
![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
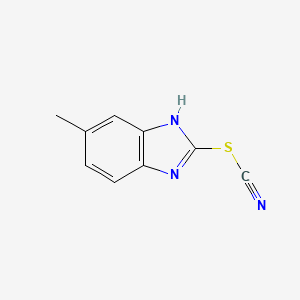
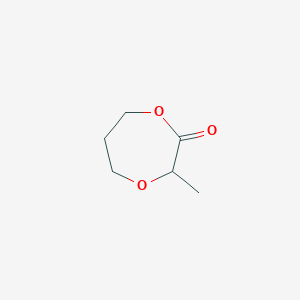
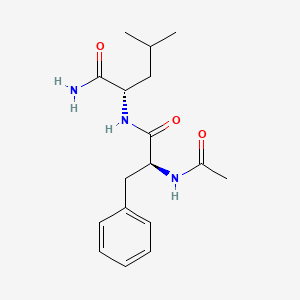
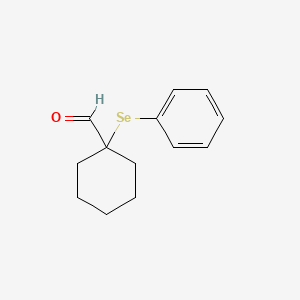
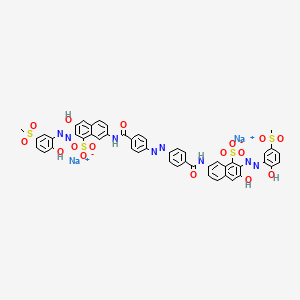
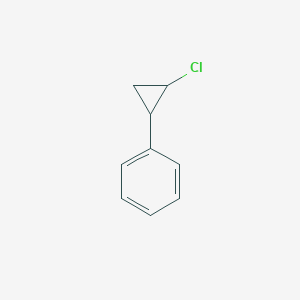
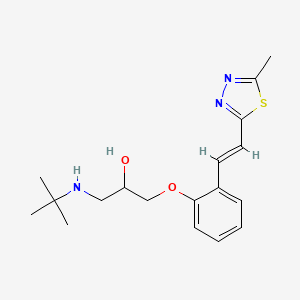
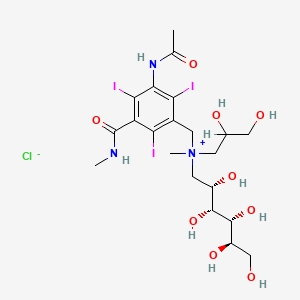
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-](/img/structure/B14471584.png)
